3-(4-Trifluoromethylbenzoyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

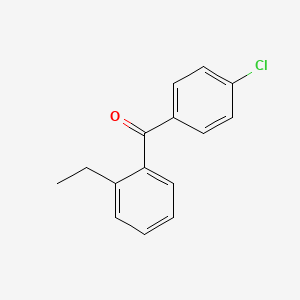

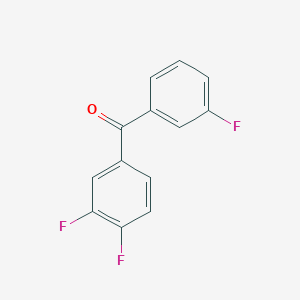

3-(4-Trifluoromethylbenzoyl)thiophene is a chemical compound with the molecular formula C12H7F3OS and a molecular weight of 256.25 g/mol .

Synthesis Analysis

Thiophenes, including this compound, can be synthesized through various methods. One such method involves ring-forming multicomponent reactions . Another method involves the interaction between elemental sulfur and NaOtBu, which enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a benzoyl group with a trifluoromethyl group at the para position .Chemical Reactions Analysis

Thiophenes, including this compound, can undergo various chemical reactions. For instance, they can participate in condensation reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Applications De Recherche Scientifique

Fluorescent Nitrobenzoyl Polythiophenes

Thiophene derivatives, including those related to 3-(4-Trifluoromethylbenzoyl)thiophene, have been synthesized and characterized for their electrochemical and spectroscopic properties. These derivatives show potential in fluorescent applications due to their well-defined reversible redox systems and distinct emission bands in their fluorescent states (Coelho et al., 2015).

Pyrolysis Mechanism of Thiophenes

Research on the pyrolysis mechanism of thiophenes, including similar structures to this compound, highlights their significance as intermediates in pyrolysis processes. These studies contribute to understanding the thermal stability and decomposition pathways of thiophenes (Li et al., 2021).

Novel Aromatic Nucleophilic Substitution

The interaction of thiophenes with amines, involving processes akin to those that might occur with this compound, reveals novel aromatic nucleophilic substitution reactions. This research is crucial for the synthesis of structurally unique thiophene derivatives (Guerrera et al., 1995).

Synthesis of Benzo[b]thiophene Derivatives

The synthesis of 2-arylbenzo[b]thiophenes, closely related to this compound, provides insight into creating novel structures with biological interest. This research highlights the versatility of thiophene derivatives in synthesizing compounds of potential pharmacological relevance (Chabert et al., 2004).

Antitumor Properties of Thiophene Derivatives

Studies on thiophene derivatives, similar to this compound, have shown promising antitumor activities. These compounds, when screened against various cancer cell lines, revealed significant inhibitory effects, underscoring their potential in cancer research and treatment (Shams et al., 2010).

Thiophene-Containing Compounds in Medicinal Chemistry

The incorporation of thiophene moieties in various chemical structures has led to compounds with notable biological activities, such as anticancer, antibacterial, and antifungal properties. This research domain expands the potential uses of thiophene derivatives in medicinal chemistry (Mabkhot et al., 2017).

Propriétés

IUPAC Name |

thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)11(16)9-5-6-17-7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGQMPOWWKQBIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641849 |

Source

|

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879218-18-5 |

Source

|

| Record name | (Thiophen-3-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.